N-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-4-methyl-N-(3-nitrophenyl)benzenesulfonamide;hydrochloride
Overview
Description
N-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-4-methyl-N-(3-nitrophenyl)benzenesulfonamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a pyrrolidine ring, a nitrophenyl group, and a benzenesulfonamide moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-4-methyl-N-(3-nitrophenyl)benzenesulfonamide;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, followed by their sequential reactions to form the final product. Common synthetic routes include:
Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Hydroxy Group: Hydroxylation reactions are employed to introduce the hydroxy group at the desired position.
Attachment of the Nitrophenyl Group: Nitration reactions are used to introduce the nitrophenyl group.
Formation of the Benzenesulfonamide Moiety: Sulfonation reactions are carried out to form the benzenesulfonamide structure.
Final Assembly and Hydrochloride Formation: The intermediate compounds are combined, and the hydrochloride salt is formed through acid-base reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. Advanced techniques like continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-4-methyl-N-(3-nitrophenyl)benzenesulfonamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-4-methyl-N-(3-nitrophenyl)benzenesulfonamide;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-4-methyl-N-(3-nitrophenyl)benzenesulfonamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-4-methyl-N-(3-aminophenyl)benzenesulfonamide
- N-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-4-methyl-N-(3-chlorophenyl)benzenesulfonamide
Uniqueness
N-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-4-methyl-N-(3-nitrophenyl)benzenesulfonamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-4-methyl-N-(3-nitrophenyl)benzenesulfonamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S.ClH/c1-16-7-9-20(10-8-16)29(27,28)22(15-19(24)14-21-11-2-3-12-21)17-5-4-6-18(13-17)23(25)26;/h4-10,13,19,24H,2-3,11-12,14-15H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUSQGINUZDBJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2CCCC2)O)C3=CC(=CC=C3)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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